Ethylene dimethanesulfonate
Overview
Description
Ethylene dimethanesulfonate is an organic compound with the chemical formula C4H10O6S2. It is a non-volatile methanesulfonic diester of ethylene glycol, known for its mild alkylating properties. This compound is primarily used in scientific research due to its selective pro-apoptotic effects on certain cell types .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylene dimethanesulfonate can be synthesized through multiple routes. One common method involves the reaction of ethylene glycol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in dichloromethane at temperatures ranging from 0 to 20°C for about 3 hours . Another method involves reacting methanesulfonic acid with acetaldehyde in an acidic medium, using sulfuric acid or sodium methanesulfonate as a catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or crystallization processes .
Chemical Reactions Analysis
Types of Reactions: Ethylene dimethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the methanesulfonate groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield ethylene glycol and methanesulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted ethylene glycol derivatives can be formed.
Hydrolysis Products: Ethylene glycol and methanesulfonic acid are the primary products of hydrolysis.
Scientific Research Applications
Ethylene dimethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters.
Mechanism of Action
Ethylene dimethanesulfonate exerts its effects primarily through alkylation. It selectively targets Leydig cells, leading to apoptosis. The compound affects gene transcription, compromising steroidogenesis before inducing apoptosis. Key molecular targets include genes important for endocrine function such as Star and Insl3 . The apoptotic process involves chromatin condensation and nuclear fragmentation, mediated by the Bcl-2 family and caspases .
Comparison with Similar Compounds
Methanesulfonic Acid Esters: Compounds like methylene dimethanesulfonate and tetramthis compound share similar alkylating properties.
Ethylene Glycol Derivatives: Ethylene glycol dimesylate is another related compound with similar chemical properties.
Uniqueness: this compound is unique due to its selective pro-apoptotic effects on Leydig cells, which is not commonly observed in other methanesulfonic acid esters. This specificity makes it a valuable tool in reproductive biology and toxicology research .
Properties
IUPAC Name |
2-methylsulfonyloxyethyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O6S2/c1-11(5,6)9-3-4-10-12(2,7)8/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQFARNGNIZGAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52410-74-9 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(methylsulfonyl)-ω-[(methylsulfonyl)oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52410-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40196931 | |
Record name | Ethylene dimethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4672-49-5 | |
Record name | 1,2-Ethanediol, 1,2-dimethanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4672-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylene dimethanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004672495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylene dimethanesulfonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17016 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ethylene dimethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methanesulfonyloxy)ethyl methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHANE DIMETHANESULPHONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW8V7BJ66Q | |
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